molecular formula C11H12N2S B460504 2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 340813-18-5

2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B460504
CAS No.: 340813-18-5
M. Wt: 204.29g/mol
InChI Key: VTXRXTFTJSGMMK-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that features a cyclopenta[b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable nitrile with an ethylsulfanyl group can be catalyzed by a base or an acid to form the desired cyclopenta[b]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of an ethylsulfanyl group and a cyclopenta[b]pyridine core.

Properties

IUPAC Name

2-ethylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-14-11-9(7-12)6-8-4-3-5-10(8)13-11/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXRXTFTJSGMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C2CCCC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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